molecular formula C17H22N4O4S B2979004 phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1797647-77-8

phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2979004
CAS RN: 1797647-77-8
M. Wt: 378.45
InChI Key: PNFPNHIGGPNJCP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a phenyl group, a piperidine ring, and a pyrazole ring. Pyrazoles are an important class of heterocyclic compounds and are found in many biologically active molecules and agrochemicals . They have been applied to treat various diseases including inflammatory, diabetic, cancer, bacterial, and analgesic diseases .


Synthesis Analysis

While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves the cyclocondensation of certain starting materials . For example, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrazole ring, in particular, is a key structural feature in many biologically active compounds .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, such as the compound , are often used in the synthesis of other complex compounds . They serve as a core element in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Preparation of Aminothiazoles

This compound is used as a reagent for the preparation of aminothiazoles . Aminothiazoles are known to be γ-secretase modulators , which are important in the treatment of Alzheimer’s disease and other conditions.

Preparation of Amino-pyrido-indol-carboxamides

The compound is also used in the synthesis of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy .

Preparation of Pyridine Derivatives

Pyridine derivatives can be synthesized using this compound . These derivatives are known to be TGF-β1 and active A signaling inhibitors , which are important in the treatment of various diseases.

Preparation of MK-2461 Analogs

MK-2461 analogs, which are inhibitors of c-Met kinase for the treatment of cancer, can be synthesized using this compound .

Inhibition of PDGFR, FGFR, and VEGFR

The compound is known to inhibit PDGFR, FGFR, and VEGFR . These are factors that promote fibroblast proliferation, migration, and transformation, and this is the basis for its usage in Idiopathic Pulmonary Fibrosis (IPF) .

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their diverse pharmacological effects . Future research may explore the synthesis of new pyrazole derivatives and their potential applications in medicine and other fields.

properties

IUPAC Name

phenyl 4-[[(1-methylpyrazol-4-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-13-16(12-18-20)26(23,24)19-11-14-7-9-21(10-8-14)17(22)25-15-5-3-2-4-6-15/h2-6,12-14,19H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFPNHIGGPNJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl 4-((1-methyl-1H-pyrazole-4-sulfonamido)methyl)piperidine-1-carboxylate

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